N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide, also known as EPPA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EPPA is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders. In
Applications De Recherche Scientifique
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. One study found that N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide was able to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine, which are involved in regulating mood and emotion. Another study found that N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide was able to reduce the symptoms of anxiety in mice, suggesting that it could have anxiolytic effects in humans as well.
Mécanisme D'action
The exact mechanism of action of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is not fully understood, but it is believed to modulate the activity of certain neurotransmitters in the brain. N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the reuptake of dopamine and norepinephrine, which could lead to increased levels of these neurotransmitters in the brain. Additionally, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to bind to certain receptors in the brain, such as the serotonin 5-HT2A receptor, which could also contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to have various biochemical and physiological effects in the body. In addition to its effects on neurotransmitter levels in the brain, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the mechanisms behind these effects and their potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. Additionally, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide has been shown to have low toxicity in animal studies, suggesting that it could be safe for use in humans. However, one limitation of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide is that its exact mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are several future directions for N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide research. One area of interest is the development of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide-based therapies for neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide and its potential applications in other areas, such as cancer treatment. Finally, more studies are needed to fully elucidate the mechanism of action of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide, which could lead to the development of more targeted therapies based on its effects.
Méthodes De Synthèse
The synthesis of N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide involves the reaction of N-ethyl-N-(4-pyridinylmethyl)acetamide with 2-phenylethylamine and acetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to yield the final compound, N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propriétés
IUPAC Name |
N-ethyl-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-25(17-19-8-11-23-12-9-19)21(27)16-20-22(28)24-13-15-26(20)14-10-18-6-4-3-5-7-18/h3-9,11-12,20H,2,10,13-17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFWKEDEEKWHAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.